4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol
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Overview
Description
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound featuring a trifluoromethyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be achieved through several routes. One common method involves the annulation of pyridinium salts with trifluoroacetylated hydrazones. This reaction proceeds under mild conditions and does not require heavy metal catalysts, making it an environmentally friendly approach . The reaction typically involves the use of trifluoroacetic acid as a reagent and proceeds through the formation of an active intermediate, trifluoroacetylated hydrazone .
Chemical Reactions Analysis
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure and stability make it a potential candidate for drug development.
Material Science: The trifluoromethyl group enhances the compound’s stability, making it useful in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, in pharmaceuticals, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridazin-3(2H)-one: This compound also features a trifluoromethyl group and exhibits similar stability and bioavailability properties.
6-Arylpyridazinones: These compounds have been studied for their antihypertensive properties and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(Trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a pyrano-pyridazin core with a trifluoromethyl substituent. This configuration contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific studies that highlight the biological activities associated with this compound.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- In Vitro Studies : In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines such as HeLa and A375. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range (approximately 1-5 µM), indicating potent activity against these cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Spectrum of Activity : Research indicates that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In studies conducted on various bacterial strains, MIC values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been assessed in various models:
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo experiments using murine models of inflammation showed a marked decrease in paw edema following treatment with this compound .
Data Summary Table
Biological Activity | Mechanism/Effect | IC50/MIC Values |
---|---|---|
Anticancer | Inhibition of CDKs | 1-5 µM |
Antimicrobial | Broad-spectrum activity | 32-128 µg/mL |
Anti-inflammatory | Reduction in cytokine production | Not quantified |
Case Studies
- Case Study on Anticancer Efficacy : A study published in MDPI reported that the compound showed synergistic effects when used in combination with established chemotherapeutics like doxorubicin in HeLa cells. This suggests potential for use in combination therapies .
- Case Study on Anti-inflammatory Properties : Another study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in a murine model of arthritis, indicating its therapeutic potential for inflammatory diseases .
Properties
IUPAC Name |
4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAKRQEPTZLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.